(6-Bromo-2-chloro-3-methoxyphenyl)methanol

Chemical Purity Storage Stability Reproducibility

(6-Bromo-2-chloro-3-methoxyphenyl)methanol (CAS 817166-50-0) is a halogenated benzenemethanol derivative featuring bromine, chlorine, and methoxy substituents on a phenyl ring. Its molecular formula is C8H8BrClO2 with a molecular weight of 251.50 g/mol.

Molecular Formula C8H8BrClO2
Molecular Weight 251.5 g/mol
CAS No. 817166-50-0
Cat. No. B3285975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2-chloro-3-methoxyphenyl)methanol
CAS817166-50-0
Molecular FormulaC8H8BrClO2
Molecular Weight251.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Br)CO)Cl
InChIInChI=1S/C8H8BrClO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3
InChIKeyALOPIBWZKCYBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (6-Bromo-2-chloro-3-methoxyphenyl)methanol (CAS 817166-50-0) as a Research Intermediate


(6-Bromo-2-chloro-3-methoxyphenyl)methanol (CAS 817166-50-0) is a halogenated benzenemethanol derivative featuring bromine, chlorine, and methoxy substituents on a phenyl ring. Its molecular formula is C8H8BrClO2 with a molecular weight of 251.50 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in organic chemistry, enabling further functionalization through its reactive halogen and hydroxyl groups .

Why Generic Substitution of (6-Bromo-2-chloro-3-methoxyphenyl)methanol Fails: Critical Structural and Purity Distinctions


Generic substitution among halogenated benzenemethanol analogs is not advisable due to the precise regiochemistry of substituents that governs reactivity and downstream synthetic outcomes. The unique 6-bromo-2-chloro-3-methoxy substitution pattern of this compound imparts distinct electronic and steric properties that directly influence reaction yields and selectivity in cross-coupling and nucleophilic substitution reactions [1]. Furthermore, variations in commercial purity (e.g., 98% vs. 95%) and storage stability (e.g., requirement for sealed, dry conditions at 2-8°C) can significantly impact experimental reproducibility . Therefore, direct procurement of the verified CAS 817166-50-0 from reputable sources is essential for reliable research and manufacturing.

Quantitative Evidence Guide: Why (6-Bromo-2-chloro-3-methoxyphenyl)methanol Outperforms Analogs


Superior Purity and Stability: 98% Purity with 2-8°C Storage vs. 95% Alternatives

The target compound is commercially available with a certified purity of 98% , which is higher than the 95% purity commonly reported for several regioisomeric analogs . This higher purity minimizes side reactions and impurities in downstream synthetic steps. Additionally, its specified storage condition of sealed, dry at 2-8°C ensures long-term stability, whereas analogs may lack such stringent storage recommendations.

Chemical Purity Storage Stability Reproducibility

Regiochemical Precision: 6-Bromo-2-Chloro-3-Methoxy Substitution Pattern for Distinct Reactivity

The exact 6-bromo-2-chloro-3-methoxy substitution pattern of the target compound confers unique reactivity in cross-coupling and nucleophilic aromatic substitution reactions compared to its regioisomers (e.g., 5-bromo-2-chloro-4-methoxy or 4-bromo-2-chloro-5-methoxy analogs) [1]. The ortho-relationship between the bromine and chlorine atoms creates a specific electronic environment that can influence reaction rates and product distributions [2].

Regiochemistry Structure-Activity Relationship Synthetic Intermediate

Favorable Physicochemical Profile: LogP 2.6034 and TPSA 29.46 Ų for Optimized Properties

Computational chemistry data for the target compound reports a calculated LogP of 2.6034 and a topological polar surface area (TPSA) of 29.46 Ų . In comparison, a regioisomeric analog (5-bromo-2-chloro-4-methoxyphenyl)methanol (CAS 1033723-31-7) has a calculated LogP of 2.3 and a TPSA of 29.5 Ų [1]. The higher LogP of the target compound indicates greater lipophilicity, which can influence membrane permeability and solubility profiles in biological assays or material applications.

Lipophilicity Polar Surface Area Drug-likeness

Established Use in Herbicidal Development: Structural Privilege in Substituted Benzenemethanol Patents

The core benzenemethanol scaffold with bromo, chloro, and methoxy substituents is explicitly claimed in patents for herbicidal applications (US 3,972,913) [1]. The target compound's specific substitution pattern (6-bromo-2-chloro-3-methoxy) falls within the preferred genus described in the patent, which emphasizes the herbicidal activity of such halogenated benzenemethanols. While direct activity data for the exact compound is not publicly available, its structural alignment with patented active ingredients provides a validated entry point for agrochemical research.

Herbicide Agrochemical Patent Literature

Optimal Application Scenarios for (6-Bromo-2-chloro-3-methoxyphenyl)methanol Based on Evidence


Precision Synthesis of Complex Molecules Requiring High-Purity Intermediates

Given its certified 98% purity and specified cold storage conditions , this compound is ideal for multi-step syntheses where trace impurities can poison catalysts or generate side products. Researchers can confidently use this building block to construct advanced pharmaceutical or material science intermediates with minimal purification steps.

Medicinal Chemistry Optimization of Lipophilic Scaffolds

With a calculated LogP of 2.6034 , (6-Bromo-2-chloro-3-methoxyphenyl)methanol serves as a lipophilic building block suitable for designing compounds intended to cross biological membranes. Its distinct LogP compared to regioisomers [1] makes it a valuable tool for fine-tuning the pharmacokinetic properties of lead candidates.

Agrochemical Research Targeting Novel Herbicides

The compound's structure falls within the scope of patented herbicidal benzenemethanols . It is well-suited for medicinal chemistry efforts in the agrochemical sector, particularly for generating focused libraries around the claimed pharmacophore to identify new herbicidal leads.

Structure-Activity Relationship (SAR) Studies on Halogenated Aromatics

The unique 6-bromo-2-chloro-3-methoxy substitution pattern provides a specific electronic and steric environment . This makes it an essential comparator in SAR studies investigating the impact of halogen and methoxy group positioning on biological activity or material properties.

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